molecular formula C14H9ClF3NO B186128 2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 3873-78-7

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B186128
CAS No.: 3873-78-7
M. Wt: 299.67 g/mol
InChI Key: OLOWJXFZJCUUNG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is an aromatic amide compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2-(trifluoromethyl)aniline and triethylamine in dichloromethane at low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction Reactions: The amide group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-N-[2-(trifluoromethyl)phenyl]propionamide
  • 2-chloro-N-[2-(trifluoromethyl)phenyl]butyramide

Uniqueness

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzamide structure. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOWJXFZJCUUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959543
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3873-78-7
Record name NSC142156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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